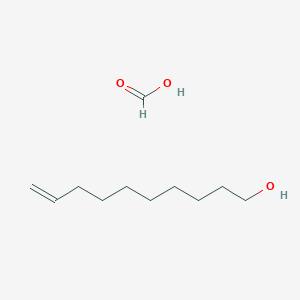

Dec-9-en-1-ol;formic acid

Description

Significance of Unsaturated Alcohols in Organic Synthesis and Derived Compounds

Unsaturated alcohols are a pivotal class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of chemicals. The presence of both a hydroxyl (-OH) group and a carbon-carbon double bond (C=C) within the same molecule allows for a diverse range of chemical modifications. The double bond can undergo reactions such as hydrogenation, oxidation, and addition, while the hydroxyl group can be involved in esterification, etherification, and oxidation to aldehydes or carboxylic acids.

The reactivity of unsaturated alcohols makes them valuable in the production of polymers, pharmaceuticals, and fragrances. For instance, the selective oxidation of unsaturated alcohols can yield unsaturated aldehydes, which are important intermediates in the fragrance and flavor industry.

Role of Formic Acid as a Building Block and Formylating Agent

Formic acid (HCOOH) is a key one-carbon (C1) building block in organic synthesis. acs.org It is widely recognized for its role as a formylating agent, a reagent that introduces a formyl group (-CHO) into a molecule. scispace.com This process, known as formylation, is a fundamental transformation in the synthesis of formamides from amines and formate (B1220265) esters from alcohols. nih.govconicet.gov.ar

The direct esterification of alcohols with formic acid is a common method for producing formate esters. conicet.gov.ar This reaction can be catalyzed by acids or enzymes. nih.govnih.gov Formic acid's ability to act as a hydrogen source in transfer hydrogenation reactions further highlights its versatility in chemical synthesis.

Overview of Dec-9-en-1-ol and Formic Acid Interplay: Focus on Esterification and Related Transformations

The primary interaction between dec-9-en-1-ol and formic acid is the esterification reaction, which results in the formation of dec-9-enyl formate and water. This reaction is a classic example of a Fischer esterification, where an alcohol and a carboxylic acid react, typically in the presence of an acid catalyst.

The synthesis of formate esters from alcohols and formic acid has been extensively studied. mdpi.com While specific research detailing the synthesis of dec-9-enyl formate is not abundant, the general principles of esterification are well-established and applicable. The reaction involves the protonation of the formic acid's carbonyl oxygen, followed by a nucleophilic attack from the oxygen of the dec-9-en-1-ol's hydroxyl group. Subsequent dehydration yields the ester.

The resulting ester, dec-9-enyl formate, possesses the long hydrocarbon chain and terminal double bond from dec-9-en-1-ol, along with the formate group from formic acid. This structure suggests potential applications in areas such as fragrance chemistry, as related long-chain esters are known for their aromatic properties. Patents have noted the use of dec-9-en-1-ol in the synthesis of other esters, such as dec-9-enyl acetate (B1210297) and carbonic acid didec-9-enyl ester, for fragrance applications, indicating the relevance of this alcohol in creating scent compounds. google.comgoogle.comgoogleapis.comgoogle.com

Compound Data

Below are tables detailing the properties of the primary compounds discussed in this article.

Table 1: Properties of Dec-9-en-1-ol

| Property | Value |

| IUPAC Name | dec-9-en-1-ol |

| Synonyms | 9-Decen-1-ol, Trepanol, Decenol |

| CAS Number | 13019-22-2 |

| Molecular Formula | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 219.5 °C |

Source: PubChem CID 25612 nih.gov

Table 2: Properties of Formic Acid

| Property | Value |

| IUPAC Name | Formic acid |

| Systematic Name | Methanoic acid |

| CAS Number | 64-18-6 |

| Molecular Formula | CH₂O₂ |

| Molecular Weight | 46.03 g/mol |

| Appearance | Colorless fuming liquid |

| Odor | Pungent, penetrating |

| Density | 1.220 g/mL |

| Boiling Point | 100.8 °C (213.4 °F; 373.9 K) |

| Melting Point | 8.4 °C (47.1 °F; 281.5 K) |

Source: PubChem CID 284 nih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

90176-50-4 |

|---|---|

Molecular Formula |

C11H22O3 |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

dec-9-en-1-ol;formic acid |

InChI |

InChI=1S/C10H20O.CH2O2/c1-2-3-4-5-6-7-8-9-10-11;2-1-3/h2,11H,1,3-10H2;1H,(H,2,3) |

InChI Key |

DLWZEGLNDHEQCJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCO.C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Dec 9 En 1 Ol and Its Formate Ester

Synthesis of Dec-9-en-1-ol

Dec-9-en-1-ol, also known as Rosalva or Trepanol, is a valuable aliphatic alcohol used in organic synthesis. nih.govthegoodscentscompany.com Its synthesis can be achieved through various chemical pathways starting from different precursors.

Multi-step Organic Synthesis Pathways (e.g., from undecylenic acid, 1,10-decamethylene glycol)

Two common starting materials for the synthesis of Dec-9-en-1-ol are undecylenic acid and 1,10-decamethylene glycol (also known as 1,10-decanediol). ceon.rschemicalbook.comsigmaaldrich.com

From 1,10-Decamethylene Glycol: An alternative route involves the dehydration of 1,10-decamethylene glycol. chemicalbook.comgoogle.com This process is typically carried out at high temperatures, ranging from 340°C to 360°C. One method describes the esterification and thermal scission of 1,10-decanediol (B1670011) with a mixture of palmitic and stearic acids. google.com Another approach utilizes a continuous process where 1,10-decanediol is fed into a heated mixture containing higher fatty acids and a catalyst, with the product being continuously discharged via rectification. google.com This method has been shown to produce Dec-9-en-1-ol with high purity (99.3%) and yields up to 88%. chemicalbook.comgoogle.com

| Starting Material | Key Intermediates | Reported Yield | Key Process |

|---|---|---|---|

| Undecylenic Acid | 9-Decenyl Chloride, 9-Decenyl Acetate (B1210297) | ~30% | Oxidative Decarboxylation |

| 1,10-Decamethylene Glycol | Fatty Acid Esters | up to 88% | High-Temperature Dehydration/Cracking |

Biocatalytic Approaches to Unsaturated Alcohol Production

Biocatalysis offers an environmentally friendly alternative to traditional chemical synthesis for producing unsaturated alcohols. asm.org These methods utilize enzymes under mild reaction conditions. asm.org While specific literature on the biocatalytic synthesis of Dec-9-en-1-ol is sparse, general methods for producing allylic and other unsaturated alcohols are well-established and applicable.

Key enzymes in these pathways include Carboxylic Acid Reductases (CARs) and Alcohol Dehydrogenases (ADHs). rsc.orgrsc.org CARs can reduce α,β-unsaturated carboxylic acids to their corresponding aldehydes. rsc.org These aldehydes can then be further reduced to unsaturated alcohols. Whole-cell biocatalysts, such as recombinant E. coli expressing CARs, can perform multi-step hydrogenations to convert α,β-unsaturated carboxylic acids into primary alcohols. rsc.orgrsc.org For instance, a one-pot, two-enzyme system using a CAR and a glucose dehydrogenase (GDH) can produce a variety of allylic alcohols from the parent carboxylates with conversions up to >99%. rsc.orgrsc.org

Furthermore, specific alcohol dehydrogenases exhibit high chemoselectivity for reducing the C=O bond in α,β-unsaturated aldehydes and ketones to form the desired unsaturated alcohols, without reducing the C=C bond. asm.orgnih.govnih.gov Novel ADHs, such as YsADH from Yokenella sp., have been identified and utilized for the selective synthesis of α,β-unsaturated alcohols. asm.org

| Enzyme Class | Function | Example System |

|---|---|---|

| Carboxylic Acid Reductase (CAR) | Reduces carboxylic acids to aldehydes | E. coli expressing CAR for multi-step hydrogenation |

| Alcohol Dehydrogenase (ADH) | Reduces aldehydes/ketones to alcohols | YsADH for chemoselective reduction of unsaturated aldehydes |

| Glucose Dehydrogenase (GDH) | Cofactor (NADPH) regeneration | Coupled with CAR for in vitro synthesis of allylic alcohols |

Stereoselective Synthesis of Dec-9-en-1-ol Derivatives

Dec-9-en-1-ol serves as a versatile starting material for the synthesis of more complex chiral molecules. nih.govresearchgate.net Its terminal double bond is a key functional group for introducing stereocenters.

A notable example is the use of Dec-9-en-1-ol in the stereoselective synthesis of a flower-inducing analog of 9,10-ketol octadecadienoic acid (KODA). nih.govresearchgate.net In this synthesis, the C-9 configuration of an aldehyde segment derived from Dec-9-en-1-ol was established using Sharpless asymmetric dihydroxylation. nih.govresearchgate.net This reaction converts the alkene of Dec-9-en-1-ol into a chiral diol, which can then be further manipulated to create the desired stereoisomer. This strategy allows for the synthesis of specific enantiomeric and diastereoisomeric products. nih.gov

Synthesis of Dec-9-en-1-yl Formate (B1220265)

Dec-9-en-1-yl formate is the ester formed from Dec-9-en-1-ol and formic acid. Its synthesis is typically achieved through esterification.

Fischer Esterification of Dec-9-en-1-ol with Formic Acid

The Fischer esterification is a classic and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This reaction is an equilibrium process. masterorganicchemistry.com

The general mechanism involves the protonation of the carboxylic acid (formic acid) by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The alcohol (Dec-9-en-1-ol) then acts as a nucleophile, attacking the activated carbonyl group. youtube.com A series of proton transfers follows, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com Finally, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product, Dec-9-en-1-yl formate. masterorganicchemistry.com To drive the equilibrium towards the product side and maximize the yield, an excess of one reactant (typically the alcohol) can be used, or water can be removed from the reaction mixture as it is formed, for example, by azeotropic distillation. organic-chemistry.orgvaia.com

Strong Brønsted acids are the standard catalysts for Fischer esterification. organic-chemistry.orgmasterorganicchemistry.com

Sulfuric Acid (H₂SO₄): A common and effective catalyst for this reaction. organic-chemistry.org

p-Toluenesulfonic Acid (TsOH): Another frequently used strong acid catalyst. masterorganicchemistry.com

Hydrochloric Acid (HCl): Also a viable catalyst for the esterification process. masterorganicchemistry.com

The role of these catalysts is to protonate the carbonyl oxygen of the formic acid, thereby activating it for nucleophilic attack by the hydroxyl group of Dec-9-en-1-ol. organic-chemistry.orgmasterorganicchemistry.com The choice of catalyst can depend on the specific substrates and reaction conditions.

Reaction Optimization for Yield and Selectivity

The optimization of reaction conditions is critical for maximizing the yield and selectivity of formate ester synthesis. While specific data for dec-9-enyl formate is not detailed in the provided research, studies on analogous formate esters, such as octyl formate and phenethyl formate, offer a clear framework for the optimization process. Key parameters that are typically investigated include the choice of catalyst, enzyme concentration, the molar ratio of reactants, temperature, and the solvent system. mdpi.comnih.gov

For instance, in the enzymatic synthesis of phenethyl formate, optimization identified 15 g/L of Novozym 435 enzyme, a 1:5 molar ratio of formic acid to phenethyl alcohol, and a reaction temperature of 40°C as ideal conditions, achieving a high conversion yield of 95.92%. nih.gov Similarly, the synthesis of octyl formate was optimized to a 96.51% conversion yield using Novozym 435 (15 g/L) at 40°C with a 1:7 molar ratio of formic acid to octanol (B41247) in 1,2-dichloroethane (B1671644). mdpi.comresearchgate.net These examples underscore the importance of systematic parameter tuning to achieve high product yields.

The following table summarizes the optimized conditions found for the synthesis of representative formate esters, illustrating the principles applicable to the synthesis of dec-9-enyl formate.

Table 1: Optimized Conditions for Enzymatic Formate Ester Synthesis

| Formate Ester | Optimal Enzyme | Enzyme Conc. | Reactant Molar Ratio (Acid:Alcohol) | Temperature | Solvent | Max. Conversion Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenethyl Formate | Novozym 435 | 15 g/L | 1:5 | 40°C | 1,2-Dichloroethane | 95.92 | nih.gov |

Biocatalytic Esterification of Dec-9-en-1-ol with Formic Acid

Biocatalytic esterification represents an environmentally favorable alternative to traditional chemical synthesis for producing formate esters. nih.gov This method utilizes enzymes, typically lipases, as catalysts, which offer high specificity and operate under mild reaction conditions. mdpi.comrsc.org The enzymatic synthesis of dec-9-enyl formate from dec-9-en-1-ol and formic acid is a direct application of this green chemistry approach.

Enzyme Selection and Immobilization Strategies

The choice of enzyme is paramount for a successful biocatalytic process. Studies on the synthesis of various formate esters have consistently demonstrated the superior performance of Candida antarctica lipase (B570770) B (CALB), particularly in its immobilized form, Novozym 435. mdpi.comnih.gov In a comparative study for octyl formate synthesis, Novozym 435 showed a conversion of 33.23%, whereas other commercial immobilized lipases like Lipozyme RM IM and Lipozyme TL IM yielded only 1.28% and 2.09%, respectively, under the same initial conditions. mdpi.com

Process Parameters and Scalability Considerations

Fine-tuning process parameters is essential for optimizing the biocatalytic synthesis of formate esters. researchgate.netfrontiersin.org Key variables include enzyme concentration, the molar ratio of substrates, reaction temperature, and the choice of solvent.

Enzyme Concentration : For octyl formate synthesis, the conversion increased from 33.23% at 5 g/L of Novozym 435 to a maximum of 70.55% at 15 g/L. mdpi.com Higher concentrations did not lead to further improvement. mdpi.com

Molar Ratio of Reactants : An excess of the alcohol is often used to shift the reaction equilibrium towards ester formation. mdpi.com For octyl formate, the highest conversion (80.71%) was achieved with a formic acid to octanol molar ratio of 1:7. mdpi.com

Temperature : The optimal temperature for Novozym 435-catalyzed formate ester synthesis is typically around 40°C. mdpi.comnih.gov

Solvent : The solvent plays a crucial role in substrate solubility and enzyme activity. For octyl formate synthesis, 1,2-dichloroethane was identified as the optimal solvent, leading to a 96.51% conversion. mdpi.comresearchgate.net

For industrial applications, scalability and catalyst reusability are critical economic factors. nih.govtandfonline.com In the synthesis of phenethyl formate, the immobilized Novozym 435 enzyme could be recycled for at least 20 reactions with a consistent conversion yield above 92% when toluene (B28343) was used as the solvent. nih.gov Furthermore, biocatalytic processes have been successfully scaled up; for example, a multi-enzyme synthesis of the antiviral drug Islatravir was run at an 80 g/L substrate concentration, producing over 11 grams of the final product, demonstrating the feasibility of high-throughput enzymatic reactions. tandfonline.com

Table 2: Effect of Process Parameters on Octyl Formate Synthesis using Novozym 435

| Parameter | Conditions Varied | Optimal Value | Outcome at Optimal Value | Reference |

|---|---|---|---|---|

| Enzyme Concentration | 5, 10, 15, 20, 25, 30 g/L | 15 g/L | 70.55% conversion | mdpi.com |

| Molar Ratio (Acid:Alcohol) | 1:1, 1:3, 1:5, 1:7, 1:9, 1:11 | 1:7 | 80.71% conversion | mdpi.com |

| Temperature | 20, 30, 40, 50 °C | 40 °C | ~95% conversion | mdpi.com |

| Solvent | Various (log P from -0.33 to 4.37) | 1,2-Dichloroethane | 96.51% conversion | mdpi.comresearchgate.net |

Novel Catalytic Approaches for Formate Ester Synthesis (e.g., Au/TiO₂-catalyzed aerobic oxidative coupling)

Beyond biocatalysis, novel chemocatalytic methods are emerging for formate ester synthesis. A notable example is the use of gold nanoparticles supported on titanium dioxide (Au/TiO₂) as a catalyst for the aerobic oxidative coupling of alcohols with paraformaldehyde. mdpi.comresearchgate.net This method provides a direct route to formate esters from readily available starting materials. mdpi.com

The reaction proceeds through the formation of an intermediate hemiacetal from the alcohol and formaldehyde (B43269), which is then aerobically oxidized by the Au/TiO₂ catalyst to yield the corresponding formate ester. mdpi.comresearchgate.net This approach has been successfully applied to a range of primary alcohols, demonstrating good to excellent yields and selectivity. mdpi.comresearchgate.net The Au/TiO₂ catalyst is more efficient than other supported gold catalysts, such as Au/Al₂O₃ or Au/ZnO. mdpi.com A key advantage of this system is the recyclability of the catalyst, which can be recovered by simple filtration and reused for multiple consecutive runs with only a small loss in activity. mdpi.comresearchgate.net While the reaction is highly effective for primary alcohols, the formylation of secondary alcohols is generally less efficient. researchgate.net

Table 3: Au/TiO₂-Catalyzed Synthesis of Various Formate Esters

| Alcohol | Product | Yield (%) | Reference |

|---|---|---|---|

| 1-Octanol | 1-Octyl formate | 85 | mdpi.comresearchgate.net |

| Benzyl alcohol | Benzyl formate | 65 | researchgate.net |

| Cinnamyl alcohol | Cinnamyl formate | 88 | researchgate.net |

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Studies of Esterification between Unsaturated Alcohols and Formic Acid

The esterification process, which involves the combination of an alcohol and a carboxylic acid, can be achieved through several distinct mechanistic routes. These include the classic acid-catalyzed Fischer esterification, enzyme-mediated biocatalysis, and advanced oxidative coupling methods.

Fischer-Speier esterification is a cornerstone of organic synthesis for producing esters from carboxylic acids and alcohols, a process driven by an acid catalyst. masterorganicchemistry.com The reaction is reversible, and its equilibrium can be shifted toward the product side by using an excess of one reactant (typically the alcohol) or by removing water as it is formed. masterorganicchemistry.comlibretexts.org

The mechanism for the reaction between dec-9-en-1-ol and formic acid proceeds through a series of well-defined, reversible steps, often summarized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Protonation of the Carbonyl: The process begins with the protonation of the carbonyl oxygen of formic acid by a strong acid catalyst (e.g., H₂SO₄, TsOH). masterorganicchemistry.comlibretexts.org This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. youtube.com

Nucleophilic Attack: The alcohol oxygen of dec-9-en-1-ol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, where the former carbonyl oxygen is neutral and the oxygen from the alcohol bears a positive charge. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion (the newly added alcohol group) to one of the hydroxyl groups. This is often facilitated by a base, such as water or the alcohol itself, acting as a proton shuttle. The result is a new tetrahedral intermediate where one of the hydroxyl groups is converted into a good leaving group (H₂O). masterorganicchemistry.com

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group forms a π-bond with the carbon, leading to the elimination of a water molecule. This step regenerates the carbonyl group and forms a protonated ester.

Deprotonation: In the final step, a base (e.g., water, or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen of the ester, yielding the final product, dec-9-enyl formate (B1220265), and regenerating the acid catalyst. youtube.com

The entire pathway is an equilibrium process, and the reverse reaction is known as acid-catalyzed ester hydrolysis. masterorganicchemistry.com

Biocatalytic esterification presents a green alternative to chemical methods, utilizing enzymes, typically lipases, to catalyze the reaction under milder conditions. nih.gov Lipases are highly selective and can operate in aqueous or solvent-free media, reducing unwanted side reactions and energy consumption. nih.govmdpi.com Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are frequently employed due to their stability and reusability. nih.govmdpi.com

The general mechanism for lipase-catalyzed esterification involves a two-step ping-pong bi-bi mechanism:

Acylation (Formation of Acyl-Enzyme Intermediate): The catalytic triad (B1167595) of the lipase (B570770) (commonly Ser-His-Asp) attacks the carbonyl carbon of the carboxylic acid (formic acid). This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion of the acid (in this case, a water molecule conceptually) and forming a covalent acyl-enzyme intermediate.

Deacylation (Nucleophilic Attack by Alcohol): The alcohol (dec-9-en-1-ol) then enters the active site and acts as a nucleophile, attacking the acyl-enzyme intermediate. This forms a second tetrahedral intermediate, which subsequently breaks down to release the ester product (dec-9-enyl formate) and regenerate the free enzyme.

These enzymatic processes can be assembled into artificial biocatalytic cascades, where the product of one reaction becomes the substrate for the next, all within a single pot. acs.org This approach has been used to synthesize various esters, demonstrating the versatility of biocatalysis. acs.orgwur.nl

An alternative route to formate esters involves the oxidative coupling of alcohols, bypassing the direct use of formic acid. These methods often employ metal catalysts and an oxidant. A notable example is the Au/TiO₂-catalyzed aerobic oxidative coupling between an alcohol and a formaldehyde (B43269) source, such as paraformaldehyde. mdpi.com

The proposed mechanism for this transformation proceeds as follows:

Hemiacetal Formation: The alcohol (e.g., dec-9-en-1-ol) reacts with formaldehyde to form a hemiacetal intermediate.

Aerobic Oxidation: The gold nanoparticle catalyst then facilitates the aerobic oxidation of the hemiacetal. This step converts the hemiacetal into the corresponding formate ester. mdpi.com

This method represents the first example of synthesizing formate esters through a formaldehyde-alcohol oxidative coupling. mdpi.com Similar oxidative esterification can be achieved by oxidizing primary alcohols in the presence of methanol (B129727), where the alcohol is first oxidized to an aldehyde intermediate, which then competitively converts to an acid or a methyl ester. rsc.org Electrochemical methods have also been developed, where aldehydes and alcohols are coupled under an electrical current without a catalyst to produce esters. georgiasouthern.edu

Reaction Kinetics of Dec-9-en-1-ol and Formic Acid Interactions

The rate at which dec-9-enyl formate is formed is described by reaction kinetics, which can be modeled mathematically and is highly dependent on reaction conditions and the presence of catalysts.

The kinetics of acid-catalyzed esterification are often described using second-order kinetic models. redalyc.org For a reversible reaction like the one between dec-9-en-1-ol (A) and formic acid (B) to form dec-9-enyl formate (E) and water (W), the net rate of reaction can be expressed as the difference between the forward and reverse reaction rates.

Assuming the reaction is first-order with respect to each component, the rate equation is: Rate = k₁[A][B] - k₂[E][W] where k₁ is the rate constant for the forward reaction and k₂ is the rate constant for the reverse reaction. researchgate.net

In many studies, a simpler power-law model or a second-order model for both the forward and backward reactions is found to fit experimental data well. redalyc.orglidsen.com The kinetic parameters, such as the rate constants and activation energies, are typically determined by fitting experimental concentration-time data to the proposed kinetic model. researchgate.netresearchgate.net For enzymatic reactions, kinetic models like the Ping-Pong Bi-Bi mechanism are often employed, which can account for substrate inhibition, a phenomenon observed in some lipase-catalyzed systems. mdpi.com

Novel "potential degree of reaction" models have also been developed, particularly for complex systems like biomass processing with formic acid, which account for the structural properties of reactants and reaction severity. rsc.org

Interactive Data Table: Kinetic Parameters for Similar Esterification Reactions

| Reaction System | Catalyst | Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Forward Rate Constant (k₁) Reference | Source |

| Maleic Anhydride + Hexan-1-ol | H₂SO₄ | - | 60.2 | - | researchgate.net |

| Acetic Acid + Nopol | H₂SO₄ | 50-80 | 47.9 | Varies with temp. | redalyc.org |

| Oleic Acid + Methanol | H₂SO₄ | 90-110 | 48.7 | Varies with temp. | lidsen.com |

| Acetic Acid + 1-Propanol | H⁺ (constant) | 60 | - | 1.97 x 10⁻⁵ (dm³·mol⁻¹·s⁻¹) | researchgate.net |

Note: This table presents data from analogous esterification reactions to illustrate typical kinetic parameters. Specific values for the Dec-9-en-1-ol/formic acid system would require direct experimental measurement.

Temperature: Increasing the reaction temperature generally increases the reaction rate, as it provides the necessary activation energy for the reaction. For instance, in the synthesis of nopyl acetate (B1210297), equilibrium conversions increased from 63% at 50°C to 75% at 80°C. redalyc.org However, for biocatalytic reactions, there is an optimal temperature beyond which the enzyme may denature, leading to a loss of activity. nih.gov

Catalyst Concentration: The reaction rate is typically directly proportional to the concentration of the acid catalyst. researchgate.net Higher catalyst loading accelerates the reaction, but can also lead to unwanted side reactions or complicate product purification. In enzymatic catalysis, increasing the biocatalyst loading can enhance conversion, but may also lead to particle aggregation and diffusional limitations. mdpi.com

Molar Ratio of Reactants: Utilizing an excess of one reactant, usually the alcohol, shifts the reaction equilibrium towards the products, increasing the final conversion. vaia.com In a study on pentyl acetate synthesis, using a 2:1 molar ratio of alcohol to acid was found to be optimal, avoiding the enzyme inhibition seen at equimolar ratios. mdpi.com

Water Removal: As water is a product of the esterification, its continuous removal from the reaction medium shifts the equilibrium to the right, significantly enhancing the yield of the ester. researchgate.net This can be achieved through methods like distillation or the use of adsorptive materials. lidsen.comvaia.com

Interactive Data Table: Effect of Reaction Conditions on Esterification Conversion

| Reaction System | Variable Changed | Change | Effect on Conversion | Source |

| Acetic Acid + Nopol | Temperature | 50°C → 80°C | 63% → 75% | redalyc.org |

| Acetic Acid + Nopol | Catalyst Conc. | 0.0184 M → 0.0480 M | Increased rate of conversion | redalyc.org |

| Pentyl Acetate Synthesis | Alcohol/Acid Ratio | 1:1 → 2:1 | 5% → >80% | mdpi.com |

| 2-ethylhexyl 2-methylhexanoate | Temperature | 70°C → 80°C | Faster initial rate, similar final conversion | nih.gov |

| Oleic Acid + Methanol | Water Removal | No → Yes | Significant increase in yield | lidsen.comresearchgate.net |

Other Relevant Reactions of Dec-9-en-1-ol and Formic Acid

This section explores significant reactions involving Dec-9-en-1-ol and formic acid, focusing on the oxidation of the alcohol, addition reactions at its alkene group, and the decomposition pathways of formic acid.

Oxidation Pathways of Dec-9-en-1-ol

Dec-9-en-1-ol, an unsaturated primary alcohol, can undergo oxidation at either the hydroxyl group or the terminal double bond. The reaction outcome is highly dependent on the oxidant and catalytic system employed.

Oxidation of the Alcohol Moiety:

The primary alcohol group of Dec-9-en-1-ol can be selectively oxidized to form either an aldehyde (9-decenal) or a carboxylic acid (9-decenoic acid).

To Carboxylic Acid: In aqueous media, such as dioxane-water mixtures, Dec-9-en-1-ol can be oxidized to 9-decenoic acid using supported platinum or palladium catalysts. sigmaaldrich.comrsc.org The reaction is typically conducted under alkaline conditions (pH 8-9) to prevent catalyst deactivation, which can occur in acidic media due to the adsorption of the carboxylic acid product onto the catalyst surface. rsc.org The addition of a bismuth promoter to the platinum catalyst has been shown to have a beneficial effect on catalytic activity. rsc.org

To Aldehyde: The gas-phase selective oxidation of Dec-9-en-1-ol (also known by its commercial name, Rosalva) to 9-decenal (B1583488) (Costenal) is a key reaction in the fragrance industry. mdpi.comresearchgate.netrsc.org This transformation can be achieved using a silver catalyst on a support like silicon carbide (Ag/SiC) or porous silicon at high temperatures (e.g., 450 °C). mdpi.comresearchgate.net Under optimized conditions in a microstructured reactor, conversions of 97% with 95% selectivity to the aldehyde have been reported. mdpi.comresearchgate.net Traditional, less sustainable methods for this oxidation utilize stoichiometric oxidants like pyridinium (B92312) chlorochromate or Swern-type oxidations. rsc.org

Oxidation of the Alkene Moiety (Epoxidation):

The terminal double bond of Dec-9-en-1-ol is susceptible to epoxidation, forming an epoxide ring. This reaction is an example of an electrophilic addition of an oxygen atom to the C=C bond. researchgate.net

A particularly relevant method involves the use of performic acid, which can be generated in situ from the reaction of formic acid and hydrogen peroxide. google.com This method has been successfully applied to the epoxidation of other alkenes. google.com The reaction mechanism for electron-deficient olefins involves a two-step nucleophilic epoxidation where a peroxide first adds to the double bond, followed by an intramolecular attack to close the epoxide ring. wikipedia.org

Table 1: Summary of Catalytic Oxidation of Dec-9-en-1-ol

| Product | Catalyst/Reagent | Reaction Conditions | Key Findings | Reference |

|---|---|---|---|---|

| 9-Decenoic Acid | Pt/C or Pd/C, Bi-promoted Pt | Aqueous media (dioxane-water), alkaline pH (8-9) | Alkaline conditions prevent catalyst deactivation. Bismuth promoter enhances activity. | rsc.org |

| 9-Decenal (Costenal) | Ag on porous silicon | Gas phase, 375–475 °C | High conversion (97%) and selectivity (95%) achieved in microreactors. | mdpi.comresearchgate.net |

| Epoxide | Performic acid (in situ from HCOOH + H₂O₂) | Reaction with performic acid prepared in situ | A method used for epoxidation of tetrasubstituted alkenes. | google.com |

Addition Reactions Involving the Alkene Moiety of Dec-9-en-1-ol

The terminal alkene group in Dec-9-en-1-ol serves as a site for various addition reactions, allowing for the synthesis of a diverse range of derivatives.

Addition of Formic Acid: Formic acid is unique among carboxylic acids in its ability to readily participate in addition reactions with alkenes. wikipedia.org The reaction of Dec-9-en-1-ol with formic acid can lead to the formation of a formate ester. wikipedia.org However, in the presence of a strong acid catalyst like sulfuric or hydrofluoric acid, a variant of the Koch reaction can occur, where formic acid adds to the double bond to produce a larger carboxylic acid. wikipedia.org

Hydroformylation (Oxo Synthesis): This is a significant industrial process where carbon monoxide and hydrogen (synthesis gas) are added across the double bond of an alkene to produce aldehydes. wikipedia.orgmt.com The reaction is catalyzed by transition metal complexes, typically containing rhodium or cobalt. mt.com Applying hydroformylation to Dec-9-en-1-ol would result in the addition of a formyl group (−CHO) and a hydrogen atom, yielding an aldehyde with an additional carbon atom. rsc.org The reaction can produce a mixture of linear (n) and branched (iso) aldehydes, and the regioselectivity is a critical parameter influenced by the catalyst and reaction conditions. acs.org

Radical Addition: The alkene moiety can undergo radical addition reactions. For instance, the addition of pentafluorosulfanyl chloride (SF₅Cl) to Dec-9-en-1-ol has been demonstrated, although it proceeds with a low yield (15%) due to the reactivity of the free hydroxyl group. beilstein-journals.org Protecting the alcohol group as an acetate significantly improves the yield of the corresponding pentafluorosulfanylated product. beilstein-journals.org

Other Addition Reactions: The double bond can also participate in other catalytic additions. For example, nickel-catalyzed reactions can activate the α-olefin for coupling with carbonyl compounds to form allylic alcohols. nih.gov Furthermore, intermolecular oxidative amination can be achieved through a dual photoredox and copper catalysis system, which proceeds via an amidyl radical addition to the alkene. rsc.org

Table 2: Overview of Addition Reactions on the Alkene Moiety of Dec-9-en-1-ol

| Reaction Type | Reagents | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Esterification/Koch Reaction | Formic acid | None or strong acid (e.g., H₂SO₄) | Formate ester or larger carboxylic acid | wikipedia.org |

| Hydroformylation | CO, H₂ | Rhodium or Cobalt complexes | Aldehyde | wikipedia.orgmt.com |

| Radical Addition | SF₅Cl | Amine–borane complex | Pentafluorosulfanylated alkane | beilstein-journals.org |

| Oxidative Amination | Amide source | Photoredox/Copper dual catalyst | Allylic amine | rsc.org |

Decarboxylation and Related Reactions of Formic Acid

Formic acid is known to decompose via two primary unimolecular pathways: decarboxylation (also referred to as dehydrogenation) and dehydration. nih.govnycu.edu.twumich.edu The competition between these pathways is highly sensitive to the reaction conditions, such as phase (gas vs. aqueous), temperature, and the presence of catalysts. umich.edudss.go.th

Decarboxylation (Dehydrogenation): HCOOH → CO₂ + H₂

Dehydration: HCOOH → CO + H₂O

Reaction Mechanisms and Kinetics:

Gas Phase: In the gas phase, theoretical and experimental studies show that the dehydration pathway is generally dominant, meaning the production of carbon monoxide (CO) is much greater than that of carbon dioxide (CO₂). nycu.edu.twumich.eduresearchgate.net Computational studies suggest this preference is due to the isomerization of formic acid, with the dehydration process proceeding from the Z-conformer being more favorable than the decarboxylation from the E-conformer. nih.govnycu.edu.tw The measured activation energies for gas-phase dehydration and decarboxylation vary widely in the literature, ranging from 32-66 kcal/mol and 48-68 kcal/mol, respectively. nycu.edu.tw

Aqueous Phase and Catalysis: The presence of water significantly alters the reaction landscape. Water acts as a homogeneous catalyst, reducing the activation barriers for both decomposition pathways. umich.edu However, it preferentially lowers the barrier for decarboxylation, making the formation of CO₂ and H₂ the favored route in aqueous or hydrothermal conditions. umich.edudss.go.th Heterogeneous catalysts also play a crucial role. For example, on a Ruthenium (Ru(001)) surface, both dehydration and dehydrogenation products are observed. caltech.edu Palladium-based catalysts, in contrast, can be poisoned by the CO produced from the dehydration route. rsc.org

Temperature and Pressure Dependence: The decomposition reactions exhibit pressure-dependent rate coefficients. researchgate.net At high temperatures (e.g., 1300-2000 K), the ratio of CO/CO₂ produced can be around 10-14, underscoring the dominance of the dehydration pathway under these conditions. nih.govnycu.edu.tw Kinetic studies on the homogeneous decomposition in the gas phase between 436 to 532 °C have shown that the decarboxylation reaction is first-order, while the dehydration reaction is best described as a second-order process, suggesting it proceeds via the decomposition of formic acid dimers. royalsocietypublishing.org

Table 3: Comparison of Formic Acid Decomposition Pathways

| Pathway | Products | Favored Conditions | Key Mechanistic Features | Reference |

|---|---|---|---|---|

| Decarboxylation (Dehydrogenation) | CO₂ + H₂ | Aqueous phase, hydrothermal conditions, certain catalysts (e.g., Ru) | Proceeds from E-conformer; catalyzed by water molecules. | nih.govumich.edudss.go.th |

| Dehydration | CO + H₂O | Gas phase, high temperatures | Proceeds from Z-conformer; can involve bimolecular decomposition of dimers. | nycu.edu.twresearchgate.netroyalsocietypublishing.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the absolute structural determination of organic molecules like 9-decenyl formate (B1220265). slu.se It provides detailed information about the carbon-hydrogen framework of the molecule.

Application of ¹H and ¹³C NMR for Olefinic and Alkyl Chain Features

¹H NMR and ¹³C NMR are fundamental one-dimensional NMR techniques that reveal distinct features of the olefinic and alkyl portions of 9-decenyl formate.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a long-chain formate ester, specific proton signals are expected. The proton of the formate group (H-C=O) would appear as a singlet in a distinct downfield region. The protons on the carbon adjacent to the ester oxygen (-CH₂-O-) would resonate at a specific chemical shift. The vinyl protons of the terminal double bond (-CH=CH₂) would exhibit characteristic multiplets, while the protons of the long alkyl chain would appear as a complex series of signals in the upfield region. For instance, in related long-chain alcohols like 1-decanol (B1670082), the methylene (B1212753) protons adjacent to the hydroxyl group show a characteristic signal, and the terminal methyl group has a distinct triplet. chemicalbook.com Similarly, the olefinic protons in 1-decene (B1663960) have well-defined chemical shifts. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the ester group typically appears in the downfield region of the spectrum, around 170-185 ppm. libretexts.org The carbons of the terminal double bond (C=C) would be found in the olefinic region (around 115-140 ppm). libretexts.org The carbon attached to the ester oxygen (-CH₂-O-) would have a characteristic shift, typically in the range of 50-65 ppm. libretexts.org The remaining carbons of the alkyl chain would produce a series of signals in the upfield region. libretexts.orgoregonstate.edu The chemical shifts in ¹³C NMR are sensitive to the electronic environment, allowing for the differentiation of each carbon atom in the decenyl chain. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 9-Decenyl Formate

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| H-C=O | 8.0-8.2 (singlet) | - |

| C=O | - | 160-162 |

| -CH₂-O- | 4.1-4.3 (triplet) | 64-66 |

| -CH=CH₂ | 5.7-5.9 (multiplet) | 138-140 |

| -CH=CH ₂ | 4.9-5.1 (multiplet) | 114-116 |

| Alkyl CH₂ | 1.2-2.1 (multiplets) | 25-35 |

Utilization of Two-Dimensional (2D) NMR Techniques (e.g., HMQC) for Complex Structures

For more complex molecules or to confirm assignments made from 1D NMR, two-dimensional (2D) NMR techniques are invaluable. Heteronuclear Multiple Quantum Coherence (HMQC), also known as Heteronuclear Single Quantum Correlation (HSQC), is particularly useful. researchgate.net

HMQC correlates the chemical shifts of protons directly attached to carbon atoms. researchgate.netmdpi.com In the HMQC spectrum of 9-decenyl formate, a cross-peak would be observed for each C-H bond, connecting the ¹H and ¹³C chemical shifts of the directly bonded atoms. This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the structure. For example, the proton signal of the -CH₂-O- group would show a correlation to the carbon signal of the same group. uab.edu This technique is instrumental in distinguishing between the various methylene groups in the long alkyl chain and confirming the connectivity of the ester and olefinic functionalities. nih.gov Other 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can further elucidate the complete bonding network of the molecule. researchgate.netmdpi.com

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. alfa-chemistry.com It is highly effective for analyzing volatile compounds like 9-decenyl formate, especially within complex mixtures such as insect pheromone extracts. wiley.comresearchgate.netmdpi.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where individual components are separated based on their boiling points and interactions with the stationary phase of the column. wiley.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule. For 9-decenyl formate, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, as well as a characteristic pattern of fragment ions resulting from the cleavage of the ester bond and fragmentation of the alkyl chain. This fragmentation pattern is crucial for structural identification. alfa-chemistry.com GC-MS can also be used for quantification, often in the selected ion monitoring (SIM) mode for enhanced sensitivity. nih.gov Derivatization techniques can be employed to improve the analysis of related compounds like formic acid, converting them to more volatile esters for easier GC separation. nih.govresearchgate.netresearchgate.netgcms.cz

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) for Kinetic Studies

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a real-time analytical technique for the direct quantification of volatile organic compounds (VOCs) in the gas phase. syft.commdpi.comrsc.org It utilizes soft chemical ionization with selected reagent ions (H₃O⁺, NO⁺, and O₂⁺) to react with trace gases in a controlled manner. chromatographyonline.comnih.gov This allows for the rapid and sensitive detection of compounds like formic acid and alcohols without the need for sample preparation or chromatographic separation. nih.govsyft.comwhiterose.ac.ukmdpi.com

SIFT-MS is particularly well-suited for kinetic studies, as it can monitor the concentrations of reactants and products in real-time. syft.com For instance, it could be used to study the formation or degradation of 9-decenyl formate in the gas phase. The technique's ability to analyze a wide range of compounds, including reactive species, makes it a valuable tool for understanding the atmospheric chemistry or biological interactions of this ester. scispace.comrsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. syft.com The resulting IR spectrum provides information about the functional groups present in the molecule.

For 9-decenyl formate, the IR spectrum would exhibit several characteristic absorption bands. A strong, sharp peak in the region of 1700-1750 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the ester group. docbrown.infodocbrown.info The C-O stretching vibration of the ester would also produce a strong band, typically in the 1100-1300 cm⁻¹ region. docbrown.inforesearchgate.net The presence of the terminal double bond would be confirmed by C=C stretching vibrations around 1640 cm⁻¹ and =C-H stretching vibrations just above 3000 cm⁻¹. The various C-H bonds of the alkyl chain would give rise to stretching and bending vibrations in their characteristic regions. Comparing the spectrum to that of related compounds like 1-decanol and other formate esters helps in the definitive assignment of these bands. nih.govtandfonline.comnist.govchemicalbook.comnist.govacs.org

Interactive Data Table: Characteristic IR Absorption Frequencies for 9-Decenyl Formate

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1700 - 1750 |

| C-O (Ester) | Stretch | 1100 - 1300 |

| C=C (Alkene) | Stretch | ~1640 |

| =C-H (Alkene) | Stretch | >3000 |

| C-H (Alkyl) | Stretch | 2850 - 3000 |

Chromatographic Separation and Quantification Methods

The accurate separation and quantification of Dec-9-en-1-ol and formic acid, whether as individual components or within a reaction mixture, rely on sophisticated chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and advanced Gas Chromatography (GC) methods are pivotal for monitoring reaction progress, assessing purity, and quantifying the concentration of these analytes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like Dec-9-en-1-ol and for the quantification of simple organic acids such as formic acid in aqueous and organic mixtures. Its application in reaction monitoring allows for the precise determination of reactant consumption, intermediate formation, and product yield over time.

For the separation of Dec-9-en-1-ol, reverse-phase (RP) HPLC is a common approach. sielc.com In this mode, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A typical mobile phase for analyzing Dec-9-en-1-ol consists of a mixture of acetonitrile (B52724) and water, with an acidic modifier. sielc.comsielc.com The addition of an acid like formic acid or phosphoric acid to the mobile phase helps to ensure good peak shape and reproducibility. For applications where the HPLC is coupled to a mass spectrometer (MS), formic acid is preferred over phosphoric acid as it is volatile and compatible with the MS detector. sielc.comsielc.com

The analysis of formic acid itself can be achieved using a C18 column with a simple mobile phase, such as water, and detection via an ultraviolet (UV) detector. researchgate.net A study on formic acid analysis demonstrated that reproducible results could be obtained on a 25 cm C18 column using water as the mobile phase at a flow rate of 1 mL/min and UV detection at 250 nm. researchgate.net This method proved to be linear over a wide concentration range, with a limit of detection (LOD) of 2.25% and a limit of quantitation (LOQ) of 6.83%. researchgate.net

When monitoring a reaction involving both Dec-9-en-1-ol and formic acid, a gradient elution method is often employed. This involves changing the composition of the mobile phase during the analysis to effectively separate compounds with different polarities, from the highly polar formic acid to the much less polar Dec-9-en-1-ol. chromatographyonline.com For instance, a gradient could start with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) to elute the formic acid and gradually increase the organic solvent percentage (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) to elute the Dec-9-en-1-ol. chromatographyonline.comchromatographyonline.com The use of a photodiode array (PDA) detector allows for the simultaneous monitoring at different wavelengths, optimizing detection for both formic acid (around 210 nm) and potentially derivatized Dec-9-en-1-ol. elementlabsolutions.com

The following table summarizes typical HPLC conditions for the analysis of these compounds.

Table 1: Illustrative HPLC Parameters for Reaction Monitoring

| Parameter | Dec-9-en-1-ol Analysis | Formic Acid Analysis | Combined Reaction Mixture |

|---|---|---|---|

| Column | Reverse-Phase C18, 5 µm | C18, 25 cm | Reverse-Phase C18 |

| Mobile Phase | Acetonitrile/Water with Formic Acid sielc.com | Water researchgate.net | Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid chromatographyonline.com |

| Flow Rate | 1.0 mL/min | 1.0 mL/min researchgate.net | 0.7 - 1.0 mL/min cnrs.fr |

| Detector | UV or MS sielc.com | UV at 210-250 nm researchgate.netelementlabsolutions.com | PDA or MS |

| Temperature | Ambient or controlled (e.g., 30 °C) cnrs.fr | Ambient | Controlled (e.g., 30-40 °C) |

| Injection Vol. | 10 µL | 10 µL | 5 - 20 µL |

This table is a composite representation based on typical chromatographic practices.

For volatile and semi-volatile compounds, gas chromatography is a powerful analytical tool offering high resolution and sensitivity. aelabgroup.com While standard GC can be used for analyzing Dec-9-en-1-ol, advanced techniques such as those using ionic liquid columns and comprehensive two-dimensional gas chromatography (GCxGC) provide enhanced separation capabilities, especially for complex mixtures.

Ionic Liquid (IL) Gas Chromatography

Ionic liquids are organic salts with low melting points that can be used as stationary phases in GC. sigmaaldrich.com They offer unique separation properties compared to conventional polysiloxane or polyethylene (B3416737) glycol (PEG) phases due to their dual-nature, which allows for the separation of both polar and nonpolar molecules. sigmaaldrich.comresearchgate.net IL columns are known for their high thermal stability, resistance to water and oxygen, and distinct selectivity. sigmaaldrich.comresearchgate.net

The separation mechanism on IL columns involves multiple interactions, including dipole-dipole and hydrogen-bonding forces. sigmaaldrich.comgcms.cz This makes them particularly suitable for separating challenging analytes like alcohols. The tunable nature of the ionic liquid's cation and anion allows for the creation of stationary phases with specific selectivities. nih.gov For instance, certain IL columns show high selectivity for polarizable analytes containing double bonds, which is relevant for Dec-9-en-1-ol. gcms.cz The inherent acidity of some IL stationary phases also imparts a distinct selectivity that can be advantageous for separating compounds like alcohols and acids, although it may sometimes lead to poor peak shapes for compounds that strongly interact via hydrogen bonding. sigmaaldrich.com

Table 2: Comparison of GC Column Types

| Column Type | Typical Stationary Phase | Advantages for Alcohol/Acid Analysis | Limitations |

|---|---|---|---|

| Standard Non-Polar | Polydimethylsiloxane (PDMS) | Good for non-polar compounds. | Poor peak shape for polar analytes like alcohols and acids. nih.gov |

| Standard Polar | Polyethylene Glycol (PEG, "WAX") | Better performance for polar compounds like alcohols. nih.gov | Lower thermal stability, susceptible to damage from water/oxygen. |

| Ionic Liquid (IL) | Dicationic/Polycationic Organic Salts sigmaaldrich.com | Unique selectivity, high thermal stability, separates both polar and non-polar compounds. researchgate.net | Can exhibit poor peak shapes for strong H-bonding compounds. sigmaaldrich.com |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that significantly enhances peak capacity and resolution by coupling two different GC columns (a primary and a secondary column) via a modulator. lcms.cz The effluent from the first column is trapped, focused, and re-injected onto the second, shorter column for a rapid, secondary separation. lcms.cz This approach is ideal for analyzing complex mixtures containing compounds from different chemical classes, such as hydrocarbons, alcohols, and carboxylic acids. researchgate.net

In the context of analyzing a reaction mixture containing Dec-9-en-1-ol and formic acid (or its derivatives), a GCxGC system could employ a nonpolar primary column and a polar secondary column. nih.gov This setup separates compounds based on boiling point in the first dimension and polarity in the second dimension. This "orthogonal" separation spreads the peaks across a two-dimensional plane, resolving co-elutions that would occur in a single-column analysis. lcms.cznih.gov

Research has demonstrated the utility of GCxGC for the detailed quantitative analysis of Fischer-Tropsch products, which contain a mix of hydrocarbons, 1-alcohols, and carboxylic acids. researchgate.net GCxGC coupled with a Time-of-Flight Mass Spectrometer (TOFMS) provides both enhanced separation and confident identification of the analytes. nih.gov This is particularly beneficial for distinguishing Dec-9-en-1-ol from other C10 isomers and for quantifying trace-level components in a complex matrix. nih.govmetabolomicscentre.ca While direct injection of formic acid can be challenging in GC, it can be analyzed after derivatization to its methyl ester, which is more amenable to GC analysis. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| Acetonitrile |

| Dec-9-en-1-ol |

| Formic acid |

| Methanol |

| Phosphoric acid |

| Polyethylene glycol (PEG) |

| Polydimethylsiloxane (PDMS) |

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular Structures and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic structure and energy of molecules. These methods are instrumental in characterizing the stable forms of reactants and products, as well as the high-energy transition states that connect them.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly effective for elucidating mechanistic pathways and generating results that align closely with experimental values. researchgate.net In the context of the esterification of Dec-9-en-1-ol with formic acid, DFT calculations are employed to determine the geometries and energies of the ground states of the reactants, the intermediate tetrahedral complex, the transition state, and the final product, Dec-9-en-1-yl formate (B1220265).

The calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. For the acid-catalyzed esterification, DFT can model the protonation of the formic acid, which generates a highly reactive acylium ion, a key step in the reaction. rsc.org The energy difference between the reactants and the transition state provides the activation energy barrier, a critical parameter for understanding reaction kinetics.

Table 1: Hypothetical DFT-Calculated Parameters for the Esterification of Dec-9-en-1-ol

| Species | Relative Energy (kcal/mol) | Key Bond Length (Å) C=O | Key Bond Length (Å) O-H |

|---|---|---|---|

| Dec-9-en-1-ol + Formic Acid | 0.00 | 1.21 (Formic Acid) | 0.97 (Formic Acid) |

| Protonated Intermediate | -5.20 | 1.28 | 1.01 |

| Transition State | +15.80 | 1.35 | 1.42 (forming) |

Note: Data are illustrative and based on typical values for similar esterification reactions.

Due to the presence of multiple single bonds, long-chain molecules like Dec-9-en-1-ol and its ester, Dec-9-en-1-yl formate, can exist in numerous conformations. Conformational analysis, performed using computational methods, aims to identify the most stable, low-energy arrangements of the atoms. This is crucial as the molecule's conformation can influence its physical properties and reactivity.

Table 2: Illustrative Relative Energies of Dec-9-en-1-ol Conformers

| Conformer Description | Dihedral Angle (C4-C5-C6-C7) | Relative Energy (kcal/mol) |

|---|---|---|

| Fully Extended (All-trans) | 180° | 0.0 |

| Gauche Bend | 60° | +0.9 |

Note: Values are hypothetical, representing typical energy differences between alkane conformers.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for examining the behavior of molecules in a condensed phase (liquid or solution). researchgate.net MD simulations provide atomic-level information about the interactions between multiple molecules over time. dovepress.com

For the Dec-9-en-1-ol and formic acid system, MD simulations can model the liquid state to study how the molecules orient themselves relative to one another. Key interactions, such as hydrogen bonding between the hydroxyl group of the alcohol and the carboxylic acid group of formic acid, can be quantified. nih.gov Analyses like the Radial Distribution Function (RDF) can reveal the average distance and coordination number between specific atoms, providing a detailed picture of the liquid structure and the precursor complexes to the chemical reaction.

These simulations are critical for understanding how intermolecular forces influence the reaction environment, such as the solvation of reactants and the stabilization of intermediates. dovepress.com

Prediction of Reaction Pathways and Energy Barriers

A primary goal of theoretical chemistry is to predict the most likely pathway a reaction will follow. By mapping the potential energy surface, computational methods can identify the minimum energy path from reactants to products. This involves locating the transition state(s) and calculating their energies relative to the reactants. rsc.org

The energy difference between the reactants and the highest-energy transition state on the reaction coordinate is the activation energy (Ea). nih.gov A lower activation energy implies a faster reaction rate. For the esterification of Dec-9-en-1-ol, computational studies can compare the energy barriers of different potential mechanisms, such as the uncatalyzed reaction versus an acid-catalyzed pathway. It is well-established that acid catalysis significantly lowers the activation energy for esterification by making the carbonyl carbon more electrophilic. researchgate.net

Table 3: Comparison of Calculated Activation Energies for Esterification

| Reaction Pathway | Catalyst | Calculated Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| Direct Esterification | None | ~35-45 |

Note: Data are representative values from general studies on esterification and are not specific to Dec-9-en-1-ol. rsc.org

Structure-Reactivity Relationships in Esterification and Related Reactions

Structure-reactivity relationships describe how the chemical structure of the reactants influences the reaction rate and outcome. Computational studies can systematically modify the structure of the reactants and calculate the resulting effect on the reaction's energy profile.

In the esterification of Dec-9-en-1-ol, key structural features include:

The Long Alkyl Chain: The ten-carbon chain is sterically bulky. While the reaction occurs at the terminal hydroxyl group, the chain's size and conformation can influence the accessibility of the reactive site.

Primary Alcohol: As a primary alcohol, Dec-9-en-1-ol is expected to be relatively unhindered and thus more reactive in esterification compared to secondary or tertiary alcohols.

Computational models can quantify these effects. For instance, by comparing the calculated activation energies for the esterification of methanol (B129727), propanol, and Dec-9-en-1-ol, one could isolate the influence of chain length on reactivity. These studies are essential for designing more efficient chemical processes and understanding fundamental principles of organic reactivity. researchgate.netmdpi.comnih.gov

Environmental Transformations and Degradation Pathways

Atmospheric Oxidation Processes of Unsaturated Alcohols

Once released into the atmosphere, the volatile alcohol component, dec-9-en-1-ol, is subject to rapid degradation by oxidative species. The presence of a carbon-carbon double bond makes it highly susceptible to attack by radicals and ozone.

The primary degradation pathway for dec-9-en-1-ol in the troposphere is its reaction with hydroxyl radicals (•OH). The •OH radical, a highly reactive oxidant, readily attacks the electron-rich pi-bond of the terminal alkene group. This addition reaction is the dominant loss process during daylight hours.

The reaction mechanism proceeds via the electrophilic addition of the •OH radical to one of the carbons in the double bond, forming a stabilized hydroxyalkyl radical intermediate. In the presence of atmospheric oxygen (O₂), this radical rapidly forms a corresponding peroxy radical (RO₂•). Subsequent reactions of this peroxy radical with nitric oxide (NO) or other peroxy radicals lead to the formation of various oxygenated products, including aldehydes (such as nonanal) and other smaller, more soluble organic compounds.

The rate constant for the reaction of dec-9-en-1-ol with •OH radicals can be estimated using structure-activity relationships (SAR). Based on its structure as a terminal alkene, the rate constant is expected to be high, leading to a short atmospheric lifetime.

| Atmospheric Oxidant | Assumed Average Concentration (molecules/cm³) | Estimated Rate Constant (cm³/molecule·s) | Calculated Atmospheric Half-Life |

|---|---|---|---|

| Hydroxyl Radical (•OH) | 2.0 x 10⁶ (daytime average) | ~3.5 x 10⁻¹¹ | ~2.8 hours |

| Ozone (O₃) | 7.0 x 10¹¹ (24-hour average) | ~1.0 x 10⁻¹⁷ | ~1.1 days |

| Nitrate (B79036) Radical (•NO₃) | 5.0 x 10⁸ (nighttime peak) | ~3.0 x 10⁻¹³ | ~0.8 hours (nighttime) |

In addition to reacting with •OH radicals, the double bond of dec-9-en-1-ol is susceptible to ozonolysis. The reaction with ozone (O₃) proceeds via the Criegee mechanism, where ozone adds across the double bond to form a primary ozonide, which then decomposes into two main products: an aldehyde (nonanal) and a Criegee intermediate (HO-(CH₂)₈-CHOO•). This Criegee intermediate is highly reactive and can be stabilized or react further to form hydroperoxides or other oxygenated species. While slower than the •OH reaction, ozonolysis is a significant degradation pathway, particularly in polluted environments with high ozone concentrations.

During the nighttime, in the absence of sunlight to generate •OH radicals, reactions with the nitrate radical (•NO₃) become a dominant atmospheric loss process for alkenes. The nitrate radical adds to the double bond of dec-9-en-1-ol, initiating a sequence of oxidation reactions that contribute to its removal from the atmosphere. As shown in Table 1, the high reactivity of •NO₃ with the alkene group results in a very short nighttime atmospheric lifetime.

Biotransformation and Biodegradation Studies

The persistence of 9-decenyl formate (B1220265) and its hydrolysis products in soil and aquatic environments is determined by their susceptibility to microbial degradation.

The biodegradation of 9-decenyl formate likely begins with enzymatic hydrolysis of the ester bond by microbial esterases, yielding dec-9-en-1-ol and formic acid. Both of these products are readily biodegradable.

Dec-9-en-1-ol: As a primary long-chain alcohol, dec-9-en-1-ol is expected to be degraded by a wide range of microorganisms. The typical pathway involves oxidation of the terminal alcohol group by alcohol dehydrogenase enzymes to form the corresponding aldehyde, dec-9-enal. This is subsequently oxidized by aldehyde dehydrogenase to the carboxylic acid, dec-9-enoic acid. The resulting unsaturated fatty acid can then enter the β-oxidation pathway, where it is sequentially shortened by two-carbon units to produce acetyl-CoA, which enters the central metabolic cycles of the cell.

Formic Acid: Formic acid is a simple C1 compound that is readily utilized as a carbon and energy source by many aerobic and anaerobic microorganisms. The key enzyme in its metabolism is formate dehydrogenase, which catalyzes the oxidation of formate to carbon dioxide, often coupled with the reduction of cofactors like NAD⁺. Due to its simple structure and central role in C1 metabolism, formic acid is not considered persistent in the environment.

Environmental fate models, such as the Estimation Programs Interface (EPI) Suite™, use physicochemical properties to predict the partitioning, mobility, and persistence of chemicals. The properties of dec-9-en-1-ol and formic acid differ significantly, leading to distinct environmental behaviors.

Dec-9-en-1-ol, with its long alkyl chain, has a low water solubility and a high octanol-water partition coefficient (log Kow). This indicates a strong tendency to partition from water into organic phases, such as soil organic carbon and sediment. Its mobility in soil is predicted to be low. Conversely, formic acid is a polar molecule that is completely miscible with water and has a very low log Kow, indicating it will be highly mobile in soil and aquatic systems and will not significantly bioaccumulate.

| Parameter | Dec-9-en-1-ol | Formic Acid | Implication for Environmental Fate |

|---|---|---|---|

| Molecular Weight (g/mol) | 156.27 | 46.03 | Influences volatility and diffusion rates. |

| Log Kow (estimated) | ~3.8 | -0.54 | High value for the alcohol suggests adsorption to soil/sediment; low value for the acid suggests high water mobility. |

| Water Solubility (estimated) | Low (~50 mg/L) | Miscible | Determines partitioning between aqueous and solid phases. |

| Biodegradation Half-Life in Soil (predicted) | Days to weeks | Hours to days | Both components are considered readily biodegradable and non-persistent. |

Photolytic Degradation of Formate Esters

Direct photolysis involves the absorption of solar radiation by a molecule, leading to its chemical decomposition. For 9-decenyl formate, the potential for direct photolysis is limited. The ester carbonyl group (C=O) possesses a weak n→π* electronic transition that absorbs weakly in the solar spectrum reaching the troposphere (>290 nm). Therefore, direct photolysis in aqueous environments or in the atmosphere is expected to be a very slow and minor degradation pathway compared to biological degradation or atmospheric oxidation.

The more significant "photolytic" degradation process in the atmosphere is indirect photolysis, which refers to reactions with photochemically generated oxidants like the •OH radical. As discussed for the parent alcohol, the primary atmospheric fate of the 9-decenyl formate ester would be rapid oxidation at the C=C double bond. The rate constants for the reaction of •OH, O₃, and •NO₃ with the ester are expected to be nearly identical to those for dec-9-en-1-ol, as the reactive site (the alkene) is sterically and electronically isolated from the ester functional group. Therefore, the ester is predicted to have a similarly short atmospheric lifetime, driven by oxidation rather than direct photolysis.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Sustainable Synthesis

The industrial production of dec-9-en-1-ol, a key component of the system, traditionally relies on multi-step synthetic routes that can be resource-intensive. A primary focus of future research is the development of highly efficient and sustainable catalytic processes that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

Key research thrusts include:

Heterogeneous Catalysis for Enhanced Recyclability: Research is moving beyond traditional homogeneous catalysts towards solid-supported systems. For instance, developing palladium or ruthenium nanoparticles immobilized on robust supports like graphene oxide or mesoporous silica (B1680970) offers significant advantages. These catalysts facilitate key reactions, such as selective hydrogenation of alkyne precursors or cross-metathesis reactions, while allowing for simple filtration and reuse, thereby lowering operational costs and environmental impact. Current investigations are focused on tuning the metal-support interaction to maximize stereoselectivity towards the desired (Z)- or (E)-isomer of dec-9-en-1-ol.

Organocatalysis for Metal-Free Pathways: The exploration of small organic molecules as catalysts represents a paradigm shift away from potentially toxic and expensive heavy metals. Chiral proline derivatives or N-heterocyclic carbenes (NHCs) are being investigated for their potential to catalyze key C-C bond-forming reactions in the synthesis of the dec-9-en-1-ol backbone with high enantioselectivity and under mild conditions.

Formic Acid as a Sustainable Reagent: Emerging research explores the dual role of formic acid not just as a formulation component but as a sustainable chemical reagent. It is a promising liquid organic hydrogen carrier (LOHC) for transfer hydrogenation reactions. Future catalytic systems aim to use formic acid as the terminal reductant to convert a dec-9-yn-1-ol precursor to dec-9-en-1-ol, catalyzed by complexes of iron or ruthenium. This approach avoids the use of high-pressure gaseous hydrogen, enhancing process safety and sustainability.

Table 7.1: Comparative Analysis of Emerging Catalytic Systems for Dec-9-en-1-ol Synthesis This table presents hypothetical yet representative data comparing different catalytic approaches for a key synthetic step.

| Catalytic System | Key Reaction Step | Yield (%) | Z:E Selectivity | Catalyst Recyclability (Cycles) | Reaction Conditions |

|---|---|---|---|---|---|

| Ru-NHC Complex (Homogeneous) | Olefin Metathesis | 92 | 85:15 | < 2 | 45 °C, Toluene (B28343) |

| Pd/Graphene Oxide (Heterogeneous) | Selective Hydrogenation | 95 | 98:2 | > 10 | 30 °C, Ethanol |

| Chiral Phosphoric Acid (Organocatalyst) | Asymmetric Aldol Addition | 88 | N/A | 5 | 25 °C, Dichloromethane |

| Fe-PNP Pincer Complex (Transfer Hydrogenation) | Alkyne Reduction | 94 | 96:4 | 7 | 80 °C, Formic Acid/Triethylamine |

Integration of Advanced Analytical Techniques for Real-time Monitoring

The efficacy and stability of the dec-9-en-1-ol;formic acid system are highly dependent on the precise ratio of its components and the absence of impurities. Future research will integrate sophisticated analytical techniques for dynamic, real-time monitoring, moving beyond conventional offline chromatographic methods.

Key areas of development include:

In-situ Spectroscopic Monitoring: The implementation of process analytical technology (PAT) is a major goal. Fiber-optic probes connected to Fourier-transform infrared (FTIR) or Raman spectrometers can be inserted directly into reaction vessels or formulation tanks. This allows for continuous monitoring of the concentrations of dec-9-en-1-ol (via its C=C and O-H stretching vibrations) and formic acid (via its C=O vibration) throughout a process, enabling precise endpoint detection and quality control.

High-Resolution Mass Spectrometry: The coupling of ambient ionization techniques, such as Direct Analysis in Real Time (DART), with high-resolution mass spectrometry (HRMS) will enable rapid, direct analysis of the system with minimal sample preparation. This is particularly valuable for quality control of formulations and for studying degradation pathways, allowing for the swift identification of trace-level impurities or byproducts formed from the interaction between the alcohol and the acid.

Miniaturized Sensor Technology: A significant frontier is the development of portable, field-deployable chemical sensors for monitoring the release profile of the system in applied settings (e.g., from a dispenser). Research into chemiresistive sensors based on functionalized nanomaterials or micro-electro-mechanical systems (MEMS) aims to provide continuous data on the atmospheric concentration of both volatile components, offering critical feedback on formulation performance and longevity.

Table 7.2: Evaluation of Advanced Analytical Techniques for the this compound System This table compares the capabilities of different analytical methods for monitoring the chemical system.

| Technique | Application | Limit of Detection (LOD) | Real-time Capability | Portability | Key Advantage |

|---|---|---|---|---|---|

| In-situ FTIR | Reaction Monitoring | ~0.1 % w/w | Yes | Low | Continuous process control |

| GC-MS/MS | Impurity Profiling | Low ppb | No | Low | Unambiguous identification |

| DART-HRMS | QC Screening | High ppb | Near-real-time | Medium | Minimal sample prep |

| MEMS Chemiresistor | Field Monitoring | Low ppm | Yes | High | Field-deployable, continuous data |

Deepening Mechanistic Understanding through Advanced Computational Models

Computational chemistry provides an indispensable toolkit for investigating the this compound system at a molecular level. Future research will employ increasingly powerful computational models to predict properties, elucidate mechanisms, and guide experimental design, thereby accelerating the development cycle.

Emerging computational approaches include:

DFT for Reaction Mechanisms: Density Functional Theory (DFT) calculations are being used to map the potential energy surfaces of catalytic reactions involved in dec-9-en-1-ol synthesis. This allows researchers to identify transition state structures, calculate activation barriers, and understand the origins of stereoselectivity. Such insights are crucial for the rational design of new catalysts with improved performance, for example, by modifying ligand structures to lower the energy barrier for the desired stereoisomeric pathway.

Molecular Dynamics (MD) Simulations: The physical behavior of the dec-9-en-1-ol and formic acid mixture is a key area of investigation. MD simulations can model the intermolecular interactions, such as hydrogen bonding networks between the alcohol's hydroxyl group and the carboxylic acid group of formic acid. These simulations can predict bulk properties like viscosity, diffusivity, and, crucially, the relative volatility of each component from a mixture, which is essential for designing controlled-release formulations.

Machine Learning (ML) Integration: The synergy between quantum mechanical calculations and machine learning is a burgeoning field. ML models can be trained on large datasets generated from DFT calculations to rapidly predict catalytic outcomes or material properties. This approach can drastically reduce the computational cost of screening vast numbers of potential catalysts or formulation additives, focusing experimental efforts on the most promising candidates.

Table 7.3: Application of Computational Models to the this compound System This table illustrates the use of computational chemistry to investigate specific properties of the system.

| Computational Method | Research Question | Parameter Investigated | Example Finding |

|---|---|---|---|

| Density Functional Theory (DFT) | How does the Pd catalyst achieve high Z-selectivity? | Transition State Energy (ΔG‡) | A specific ligand conformation sterically disfavors the transition state leading to the E-isomer by 4.2 kcal/mol. |

| Molecular Dynamics (MD) | How does formic acid affect dec-9-en-1-ol volatility? | Radial Distribution Function g(r) | Strong hydrogen bonding (O-H···O=C) is observed, suggesting formic acid reduces the alcohol's vapor pressure. |

| Quantum Mechanics/Machine Learning (QM/ML) | Can we predict the yield for new organocatalysts? | Predicted Catalytic Yield | An ML model trained on DFT descriptors predicted the yield for a novel catalyst with >90% accuracy, guiding synthesis. |

Exploration of Bio-derived Pathways and Bio-conjugates

Harnessing biological systems offers a transformative route towards the completely green production and novel application of the this compound system. This research area focuses on both biosynthesis and the creation of advanced biomaterials.

Future research directions are: